molecular formula C4H4O4<br>C4H4O4<br>HOOCCH=CHCOOH B1675928 Maleic acid CAS No. 110-16-7

Maleic acid

Cat. No.: B1675928
CAS No.: 110-16-7
M. Wt: 116.07 g/mol
InChI Key: VZCYOOQTPOCHFL-UPHRSURJSA-N
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Mechanism of Action

Target of Action

Maleic acid, a dicarboxylic acid, primarily targets several enzymes, including Aspartate aminotransferase and Trypanothione reductase . These enzymes play crucial roles in various biochemical reactions, including amino acid metabolism and redox homeostasis .

Mode of Action

This compound interacts with its targets by inhibiting their activities . This interaction can lead to changes in the normal functioning of these enzymes, thereby affecting the biochemical pathways they are involved in .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the Adenylosuccinate Lyase Deficiency Disease, Phenylketonuria, Xanthine Dehydrogenase Deficiency (Xanthinuria), Arginine: Glycine Amidinotransferase Deficiency (AGAT Deficiency), Creatine Deficiency, Guanidinoacetate Methyltransferase Deficiency, Hyperornithinemia with Gyrate Atrophy (HOGA), Xanthinuria Type I, Mitochondrial DNA Depletion Syndrome, Myoadenylate Deaminase Deficiency Disease, The Oncogenic Action of Fumarate, The Oncogenic Action of L-2-Hydroxyglutarate in Hydroxygluaricaciduria, Carbamoyl Phosphate Synthetase Deficiency Disease, Argininosuccinic Aciduria, Tyrosine Metabolism, Arginine and Proline Metabolism, Purine Metabolism, Citric Acid Cycle . The downstream effects of these pathways can lead to various physiological and pathological conditions.

Pharmacokinetics

It has been observed that the area under the concentration versus time curve (auc) of this compound in the kidney cortex was 5-fold higher than that in the blood after administration . This indicates that this compound tends to accumulate in the kidneys . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are complex and depend on the specific biochemical pathways it affects. For example, in the case of Aspergillus niger, this compound has been shown to inhibit mycelial growth, sclerotia formation, and virulence factors . On a molecular level, this compound has been shown to reduce oxalic acid secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in microbial fermentation processes, oxidative stress can inhibit microbial growth and production, prolonging the fermentation period . The addition of certain compounds, such as polypeptides, can improve the productivity of this compound by alleviating oxidative stress .

Biochemical Analysis

Biochemical Properties

Maleic acid can be converted to fumaric acid via isomerization . Salts, esters, and anions of this compound can be used in biochemical reactions and pharmaceutical drugs

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves several biochemical reactions. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Comparison with Similar Compounds

  • Fumaric Acid
  • Malic Acid
  • Succinic Acid

Properties

IUPAC Name

(Z)-but-2-enedioic acid
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InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1-
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InChI Key

VZCYOOQTPOCHFL-UPHRSURJSA-N
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Canonical SMILES

C(=CC(=O)O)C(=O)O
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Isomeric SMILES

C(=C\C(=O)O)\C(=O)O
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Molecular Formula

C4H4O4, Array
Record name MALEIC ACID
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Related CAS

26099-09-2, Array
Record name Poly(maleic acid)
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DSSTOX Substance ID

DTXSID8021517
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Molecular Weight

116.07 g/mol
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Physical Description

Maleic acid is a colorless crystalline solid having a faint odor. It is combustible though it may take some effort to ignite. It is soluble in water. It is used to make other chemicals and for dyeing and finishing naturally occurring fibers., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or white solid; [HSDB] White crystalline powder; [MSDSonline], Solid, WHITE CRYSTALS.
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Boiling Point

275 °F at 760 mmHg (decomposes) (NTP, 1992)
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Flash Point

127 °C
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), In water, 788 g/L at 25 °C, 3926 g/L at 97.5 °C, 79.000 lb/100 lb water at 77 °F, In water, 441,000 mg/L at 25 °C, Freely soluble in alcohol; soluble in acetone, glacial acetic acid; slightly soluble in ether; practically insoluble in benzene, For more Solubility (Complete) data for MALEIC ACID (7 total), please visit the HSDB record page., 441 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 78 (soluble)
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Density

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.590 g/cu cm at 20 °C, Relative density (water = 1): 1.59
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Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (Air = 1)
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Vapor Pressure

Negligible (NTP, 1992), 0.0000359 [mmHg], 1.34X10-5 mm Hg at 25 °C (OECD Guideline 104 (Vapor Pressure Curve)), Vapor pressure, Pa at 25 °C: 0.0048
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Mechanism of Action

Kidney damage has been observed as a systemic toxic action of maleic acid. Morphological-functional changes in the kidneys were produced by intraperitoneal injection (100-350 mg/kg; rats, dogs) and also by inhalation exposure to ca. 720 mg/mc (rats). The damage to distal and proximal tubular resorption produced by maleic acid is reminiscent of the known (congenital or acquired) Fanconi syndrome in humans. This damage seems to be caused by the interaction of maleic acid with glutathione in tubular renal cells, leading to intolerable concentration of free radicals and peroxides. In addition to the resultant cellular damage, maleic acid appears to affect Na+ and H+ ion transport in the proximal tubes [RE5]. After chronic exposure of male rats (250, 500, 750 mg/kg /per/ day for up to two years), an increased mortality as well as kidney damage and delayed growth was observed in all dosage groups. Liver and testicular damage has also been found in highest dosage group. No signs of carcinogenic activity of maleic acid were discovered with long-term dosage, which however was not designed as a carcinogenicity study.
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Color/Form

Monoclinic prisms from water, White crystals from water, alcohol and benzene, Colorless crystals

CAS No.

110-16-7, 68307-91-5
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Melting Point

266 to 268 °F (NTP, 1992), 132.5 °C (OECD Guideline 102 (Melting point / Melting Range)), Converted in part into the much higher-melting fumaric acid (MP: 287 °C) when heated to a temp slightly above the MP., 130.5 °C, 131 °C
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Record name Maleic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name MALEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/666
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Maleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name MALEIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1186
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.